molecular formula C24H30O7 B3028147 kadsulignan N CAS No. 163564-58-7

kadsulignan N

Cat. No.: B3028147
CAS No.: 163564-58-7
M. Wt: 430.5 g/mol
InChI Key: RRQAIPQPPCAEHD-JARDSOJUSA-N
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Description

Kadsulignan N is a natural product isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This compound is part of a larger group of lignans, which are known for their diverse biological activities. Kadsura coccinea has been used in traditional Chinese medicine for the treatment of various ailments, including cancer and dermatosis .

Mechanism of Action

Target of Action

Kadsulignan N, a natural product, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain. This compound also exhibits anti-HIV activity .

Mode of Action

This compound interacts with its primary target, COX-2, by binding to it This interaction inhibits the enzymatic activity of COX-2, reducing the production of pro-inflammatory prostanoids

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to inflammation and pain. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostanoids, thereby alleviating inflammation and pain . The compound’s effect on HIV-related pathways is still under investigation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain due to its inhibitory effect on COX-2 . Its anti-HIV activity suggests potential antiviral effects, but the specific molecular and cellular mechanisms are still under investigation.

Chemical Reactions Analysis

Types of Reactions: Kadsulignan N undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Kadsulignan N has several scientific research applications due to its diverse biological activities:

Comparison with Similar Compounds

  • Kadsulignan A
  • Kadsulignan B
  • Kadsulignan M
  • Gomisin R
  • Schizanrin F
  • Schizanrin H

Biological Activity

Kadsulignan N, a lignan compound derived from the Kadsura genus, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and antioxidant properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by its complex phenolic structure which contributes to its unique biological properties. As a member of the lignan family, it exhibits various health benefits attributed to its ability to interact with biological systems.

Target Enzyme: COX-2

This compound primarily targets Cyclooxygenase-2 (COX-2) , an enzyme involved in the inflammatory process. By binding to COX-2, this compound inhibits the production of pro-inflammatory prostanoids, thereby reducing inflammation and associated pain. This mechanism is crucial for its application in treating inflammatory diseases.

Biological Activities

This compound has been studied for several biological activities:

  • Anti-inflammatory Activity : Inhibition of COX-2 leads to decreased levels of inflammatory mediators. Research indicates that this compound significantly reduces LPS-induced nitric oxide (NO) production in various cell lines, suggesting potent anti-inflammatory effects .
  • Antioxidant Properties : Lignans are known for their ability to neutralize free radicals. Preliminary studies suggest that this compound may help reduce oxidative stress in cells, although more research is needed to clarify these effects.
  • Cytotoxic Effects : There is emerging evidence that this compound may exhibit cytotoxic properties against cancer cell lines such as HepG-2 (liver cancer), BGC-823 (gastric cancer), and HCT-116 (colon cancer) cells. These effects are thought to involve modulation of cell cycle regulation and apoptosis .

Research Findings

A summary of key research findings on this compound is presented in the following table:

StudyFindingsMethodology
Inhibition of COX-2 activity and reduction of inflammatory markersBiochemical assays
Potential antioxidant activity reducing oxidative stressCell culture studies
Cytotoxic effects on cancer cell lines with induction of apoptosisCytotoxicity assays

Properties

IUPAC Name

(1S,14R,15R,16S)-4,5,6,9,10,11-hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-11-12(2)20-14-10-16(26-4)22(28-6)24(30-8)18(14)17-13(19(11)31-20)9-15(25-3)21(27-5)23(17)29-7/h9-12,19-20H,1-8H3/t11-,12+,19-,20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQAIPQPPCAEHD-JARDSOJUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C3=CC(=C(C(=C3C4=C(C(=C(C=C4C1O2)OC)OC)OC)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]2C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]1O2)OC)OC)OC)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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